molecular formula C17H22N4O2S B13376432 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13376432
M. Wt: 346.4 g/mol
InChI Key: SJRZRLBOQMARRE-UHFFFAOYSA-N
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Description

6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for various scientific research applications.

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

6-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H22N4O2S/c1-5-22-13-8-7-12(10-14(13)23-6-2)16-20-21-15(9-11(3)4)18-19-17(21)24-16/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

SJRZRLBOQMARRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multistep process. One common method starts with the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the triazolothiadiazole core .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition can disrupt essential metabolic processes in microorganisms, leading to their death . Additionally, the compound’s cytotoxic activity against cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct biological activities. The presence of the 3,4-diethoxyphenyl group enhances its antimicrobial and cytotoxic properties compared to other similar compounds .

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